molecular formula C14H13ClN4O3S B2421675 N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 882749-40-8

N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No. B2421675
CAS RN: 882749-40-8
M. Wt: 352.79
InChI Key: RRCCAQMOWCCMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. This compound has been shown to have a potent effect on tumor suppression and has the potential to be used as a therapeutic agent in the treatment of cancer.

Scientific Research Applications

Crystal Structures and Conformational Analysis

  • The molecular structure of related compounds shows a folded conformation, with significant inclination between the pyrimidine and benzene rings, stabilized by intramolecular N—H⋯N hydrogen bonding (Subasri et al., 2016) (Subasri et al., 2017).

Vibrational Spectroscopic Analysis

  • The vibrational signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations. The analysis highlighted the molecule's non-planar structure and the impact of chlorine substitution on its geometry. The study also emphasized the significance of intermolecular interactions within the crystal structure, as evidenced by Hirshfeld surface analysis (Jenepha Mary et al., 2022).

Chemical Synthesis and Characterization

Complex Formation and Antibacterial Activity

  • The complex dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) demonstrated moderate growth inhibition of bacteria in in vitro assays, indicating potential antibacterial applications. The crystal structure of the complex provides insights into its coordination chemistry (Obaleye et al., 2008).

Dye Intermediate Analysis and Synthesis

  • A study on dye intermediates revealed the misidentification of a commercially delivered substance, highlighting the importance of precise characterization in chemical synthesis and the potential implications of such errors in industrial processes (Drabina et al., 2009).

Antimicrobial and Biological Activity

  • The synthesis of novel heterocyclic compounds with sulphamido moiety and their evaluation for antibacterial and antifungal activities emphasized the significance of these compounds in developing therapeutic agents (Nunna et al., 2014).
  • The synthesis of azolyl pyrimidinyl acetamides and their excellent antibacterial and antifungal activities against specific strains underline the potential of these compounds in medical applications (Hussain Basha N. et al., 2021).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3S/c1-8-5-9(2)17-14(16-8)23-7-13(20)18-10-3-4-11(15)12(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCAQMOWCCMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.